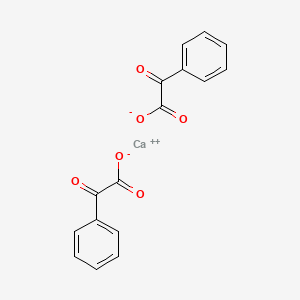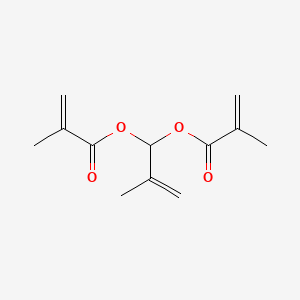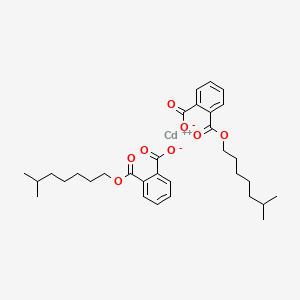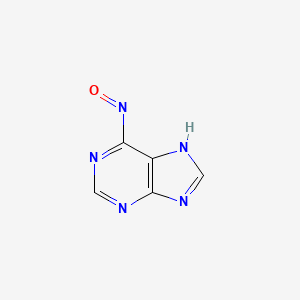
Calcium phenylglyoxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium phenylglyoxylate is a chemical compound with the molecular formula 2C₈H₅O₃·CaThis compound is characterized by its achiral nature and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium phenylglyoxylate can be synthesized through the reaction of phenylglyoxylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving phenylglyoxylic acid in water or an appropriate solvent, followed by the addition of calcium hydroxide or calcium carbonate. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium phenylglyoxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylformic acid.
Reduction: It can be reduced to form mandelic acid.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Benzoylformic acid.
Reduction: Mandelic acid.
Substitution: Corresponding substituted phenylglyoxylates
Wissenschaftliche Forschungsanwendungen
Calcium phenylglyoxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of calcium phenylglyoxylate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. Additionally, it may influence signal transduction pathways by modulating the activity of enzymes and receptors involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylglyoxylic acid: The parent compound of calcium phenylglyoxylate, known for its use in organic synthesis.
Mandelic acid: A reduction product of phenylglyoxylic acid, used in pharmaceuticals and cosmetics.
Benzoylformic acid: Another name for phenylglyoxylic acid, used in various chemical reactions .
Uniqueness
This compound is unique due to its calcium salt form, which imparts distinct properties such as increased stability and solubility compared to its parent compound, phenylglyoxylic acid. This makes it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
52009-50-4 |
|---|---|
Molekularformel |
C16H10CaO6 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
calcium;2-oxo-2-phenylacetate |
InChI |
InChI=1S/2C8H6O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5H,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
ANCMHDZMDGOGAX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].C1=CC=C(C=C1)C(=O)C(=O)[O-].[Ca+2] |
Verwandte CAS-Nummern |
611-73-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)


![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)










